molecular formula C12H15BrFN B1149342 1-(4-Bromo-2-fluorobenzyl)piperidine CAS No. 1200131-18-5

1-(4-Bromo-2-fluorobenzyl)piperidine

Cat. No.: B1149342
CAS No.: 1200131-18-5
M. Wt: 272.1566032
InChI Key:
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Description

1-(4-Bromo-2-fluorobenzyl)piperidine is a chemical compound with the molecular formula C12H15BrFN It is a piperidine derivative, characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position of the benzyl group attached to the piperidine ring

Scientific Research Applications

1-(4-Bromo-2-fluorobenzyl)piperidine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperidine typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with piperidine in the presence of sodium triacetoxyborohydride as a reducing agent. The reaction is carried out in dichloromethane at 0°C, followed by warming to ambient temperature and stirring for an additional 14 hours. The reaction mixture is then quenched with water and extracted with ethyl acetate to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and purification techniques to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorobenzyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the piperidine ring or the benzyl group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized benzyl or piperidine compounds.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(4-Bromo-2-chlorobenzyl)piperidine
  • 1-(4-Bromo-2-methylbenzyl)piperidine
  • 1-(4-Bromo-2-nitrobenzyl)piperidine

Comparison: 1-(4-Bromo-2-fluorobenzyl)piperidine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The fluorine atom, in particular, can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in drug development and chemical synthesis.

Properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN/c13-11-5-4-10(12(14)8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTBRQBFFSSMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a pre-stirred solution of 4-bromo-2-fluorobenzaldehyde (1.82 g, 9.0 mmol) and piperidine (0.97 mL, 9.9 mmol) in DCM (40 mL) at 0° C. was added sodium triacetoxyborohydride (2.85 g, 13.4 mmol) in portions. The reaction mixture was allowed to warm to ambient temperature and stirred for an additional 14 h. The reaction was quenched by the addition of water (30 mL) and extracted with ethyl acetate (75 mL). The organic phase was separated, dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to afford the title compound as a colourless oil (2.6 g, 84%) that was used in the next step without further purification. NMR (CDCl3, 400 MHz): 7.33-7.17 (m, 3H), 3.49 (d, J=1.6 Hz, 2H), 2.43-2.33 (m, 4H), 1.61-1.53 (m, 4H), 1.46-1.38 (m, 2H).
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
84%

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